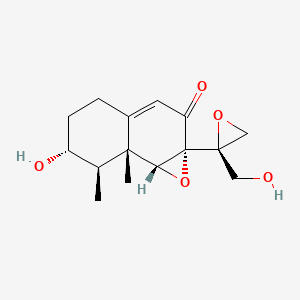
Phaseolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phaseolinone is an antileishmanial compound isolated from Macrophomina phaseolina.
科学研究应用
Agricultural Applications
1.1 Pathogenicity and Virulence
Phaseolinone is implicated in the virulence of Macrophomina phaseolina. The toxin contributes to the pathogen's ability to cause disease in over 500 plant species, including economically important crops like soybean and sorghum. Understanding its role in pathogenicity can lead to better management strategies for diseases caused by this fungus .
1.2 Biopesticide Development
Research into this compound has opened avenues for developing biopesticides. By utilizing the natural toxins produced by M. phaseolina, scientists aim to create environmentally friendly pest control methods that could reduce reliance on synthetic chemicals. However, challenges such as storage stability and limited commercial products remain barriers to widespread adoption .
Medical Applications
2.1 Antiplasmodial Activity
this compound has demonstrated antiplasmodial properties, making it a candidate for further investigation in the development of treatments against malaria. Studies have isolated this compound alongside other compounds from Fusarium species, highlighting its potential as a natural product with medicinal value .
2.2 Enzyme Immunoassays
An enzyme immunoassay has been developed specifically for detecting this compound levels in various samples. This method enables researchers to quantify the toxin's presence, which can be crucial for understanding its impact on plant health and potential effects on human health through food safety assessments .
Biochemical Research
3.1 Metabolic Pathways
Research into the biosynthesis of this compound has provided insights into polyketide synthases and their role in producing secondary metabolites in fungi. Understanding these metabolic pathways can facilitate the discovery of new compounds with agricultural or pharmaceutical significance .
3.2 Molecular Interactions
Studies have explored the molecular interactions between this compound and host plants, revealing how this toxin influences plant defense mechanisms. This knowledge can contribute to breeding programs aimed at developing resistant crop varieties .
Data Summary Table
Case Studies
Case Study 1: this compound's Role in Soybean Disease Management
A study examined the impact of this compound on soybean plants infected with M. phaseolina. Results indicated that the presence of this toxin exacerbated disease symptoms, leading to significant yield losses. This highlights the need for integrated disease management strategies that consider the role of natural toxins in plant-pathogen interactions.
Case Study 2: Development of Biopesticides
Researchers have isolated this compound from fungal cultures and assessed its efficacy as a biopesticide against various pests. Initial trials showed promising results, suggesting that formulations containing this compound could effectively reduce pest populations while minimizing environmental impact.
属性
CAS 编号 |
85431-61-4 |
|---|---|
分子式 |
C15H20O5 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
(1aS,6R,7R,7aR,7bR)-6-hydroxy-1a-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-7,7a-dimethyl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one |
InChI |
InChI=1S/C15H20O5/c1-8-10(17)4-3-9-5-11(18)15(14(6-16)7-19-14)12(20-15)13(8,9)2/h5,8,10,12,16-17H,3-4,6-7H2,1-2H3/t8-,10+,12+,13+,14+,15-/m0/s1 |
InChI 键 |
DDKJQSAECJSUNP-OCZRQZLOSA-N |
SMILES |
CC1C(CCC2=CC(=O)C3(C(C12C)O3)C4(CO4)CO)O |
手性 SMILES |
C[C@H]1[C@@H](CCC2=CC(=O)[C@]3([C@@H]([C@]12C)O3)[C@]4(CO4)CO)O |
规范 SMILES |
CC1C(CCC2=CC(=O)C3(C(C12C)O3)C4(CO4)CO)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Phaseolinone |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















